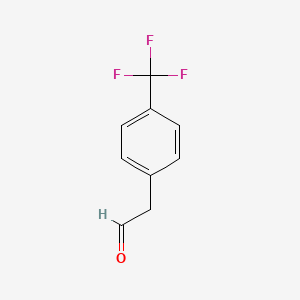

2-(4-(Trifluoromethyl)phenyl)acetaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILROKHULOFASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558655 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30934-62-4 | |

| Record name | [4-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(Trifluoromethyl)phenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 4 Trifluoromethyl Phenyl Acetaldehyde and Analogues

Direct Synthetic Approaches to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Direct synthetic strategies are pivotal for the efficient production of this compound. These approaches can be classified based on the nature of the precursor and the bond formations involved.

One effective strategy for synthesizing arylacetaldehydes involves the Meerwein arylation of ethyl vinyl ether, which serves as an acetaldehyde (B116499) equivalent. This method utilizes aryldiazonium salts, generated from the corresponding anilines, which then react with ethyl vinyl ether in the presence of a catalyst. A subsequent hydrolysis step yields the desired arylacetaldehyde. A continuous-flow process for this reaction has been developed, offering a safe and scalable synthesis of monoarylated acetaldehydes with high functional group tolerance due to the mild, base-free reaction conditions. acs.org This approach is particularly advantageous for producing polyhalogenated derivatives, which can be challenging to obtain through traditional methods. acs.org

A common and direct route to this compound involves the oxidation of the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This transformation can be achieved using various oxidizing agents.

One documented method employs Dess-Martin periodinane in chloroform. The reaction proceeds at room temperature, and after workup, the crude aldehyde can be used in subsequent steps without extensive purification. researchgate.net Another effective method is the oxidation using pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel. This solid-supported reagent allows for a cleaner reaction and easier product isolation.

The precursor, 2-(4-(trifluoromethyl)phenyl)ethanol, can be synthesized through various standard organic chemistry methods, such as the reduction of 4-(trifluoromethyl)phenylacetic acid or its esters.

Table 1: Oxidation Reactions for the Synthesis of 2-(Aryl)acetaldehydes

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| 2-[(Trifluoromethyl)phenyl]ethanol | Pyridinium chlorochromate/silica gel | Dichloromethane | Shaken overnight | 2-[(Trifluoromethyl)phenyl]acetaldehyde | |

| 3-(Trifluoromethyl)phenethyl alcohol | Dess-Martin periodinane | Chloroform | Room temperature, 1 hour | [3-(Trifluoromethyl)phenyl]acetaldehyde | researchgate.net |

| 2-(4-Methylphenyl)ethanol | NaNO₃ / P₂O₅ | Ball-milling | High-speed ball-milling | 2-(4-Methylphenyl)acetaldehyde | nih.gov |

Reductive amination is a powerful tool in synthetic chemistry for the formation of amines from carbonyl compounds. organic-chemistry.orgrsc.orgnih.gov While not a direct synthesis of this compound itself, this method is crucial for preparing its amino analogues, starting from related aldehyde structures such as pyrazole-4-carbaldehydes.

The synthesis of pyrazole-4-carbaldehydes can be accomplished through methods like the Vilsmeier-Haack reaction on the corresponding hydrazones. researchgate.net These pyrazole (B372694) aldehydes can then undergo reductive amination with various primary and secondary amines to yield a diverse range of pyrazole-containing amine analogues. For instance, the reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde has been studied with a variety of amines, with sodium triacetoxyborohydride (B8407120) in dichloroethane being an effective reducing system. researchgate.netineosopen.org This showcases a versatile route to complex amine structures that can be considered analogues of phenylacetaldehyde (B1677652) derivatives. researchgate.netineosopen.org

Indirect Synthetic Pathways and Derivative Formation

Indirect methods and the synthesis of derivatives are essential for expanding the chemical space around this compound and for creating compounds with specific functionalities for various applications.

Alpha-amino acetals are valuable synthetic intermediates. A general procedure for their synthesis involves the reaction of an aldehyde, such as phenylacetaldehyde or its derivatives, with an amine in the presence of an alcohol and a suitable catalyst.

A documented procedure describes the synthesis of α-amino acetals by reacting phenylacetaldehyde with dibenzylamine (B1670424) in a mixture of methanol (B129727) and dichloroethane. rsc.org The reaction is promoted by iodine and sodium percarbonate and proceeds at 40°C. rsc.org This method has been successfully applied to (4-trifluoromethyl-phenyl)acetaldehyde to prepare the corresponding N,N-dibenzyl-alpha-amino acetal. rsc.org The resulting acetals can be purified by column chromatography. rsc.org Such compounds are stable intermediates that can be used in further synthetic transformations.

Table 2: Synthesis of an Alpha-Amino Acetal Derivative

| Aldehyde | Amine | Reagents | Solvent | Product | Reference |

| (4-Trifluoromethyl-phenyl)acetaldehyde | Dibenzylamine | Iodine, Sodium Percarbonate | Methanol/Dichloroethane | N,N-Dibenzyl-1-(4-(trifluoromethyl)phenyl)-2,2-dimethoxyethan-1-amine | rsc.org |

Hydrazones are another important class of derivatives that can be prepared from carbonyl compounds. The synthesis of hydrazones from acetophenone (B1666503) analogues, including those with a trifluoromethylphenyl moiety, is a well-established process.

One approach involves the condensation of a hydrazide with a ketone. For example, 4-(trifluoromethyl)benzohydrazide can be synthesized from 4-(trifluoromethyl)benzoic acid in a two-step process involving esterification followed by hydrazinolysis. researchgate.net This hydrazide can then be reacted with various ketones, including acetophenone analogues, in boiling methanol to yield the corresponding hydrazones. researchgate.net For less reactive ketones, an acid catalyst like sulfuric acid may be required. researchgate.net

Alternatively, hydrazones can be prepared directly from the ketone and a hydrazine (B178648). For instance, acetophenone phenylhydrazone is synthesized by reacting acetophenone with phenylhydrazine (B124118) in a mixture of acetic acid and water. matrixscientific.com This method can be adapted for trifluoromethyl-substituted acetophenones to generate a library of hydrazone derivatives. These derivatives are often crystalline solids and can be purified by recrystallization. matrixscientific.com

Formation of Spirophosphoranes from Related Trifluoromethylated Compounds

Hypervalent phosphorus compounds, specifically phosphoranides, serve as valuable reagents in organofluorine chemistry. Stable trifluoromethylphosphoranides can be synthesized and subsequently used as trifluoromethylating agents in reactions with various electrophiles, including aldehydes. nih.gov

The synthesis of these phosphoranides typically involves the treatment of trivalent phosphorus precursors, such as tris(trifluoromethyl)phosphine (B1596662) (P(CF₃)₃), with sources of trifluoromethide (CF₃⁻) or fluoride (B91410) (F⁻) ions. The stability of the resulting anionic phosphoranide is often enhanced by using bulky counterions, like [K(18-crown-6)]⁺, which allows for their isolation as solid salts. nih.gov For example, reacting P(CF₃)₃ with a CF₃⁻ source in the presence of 18-crown-6 (B118740) ether yields [K(18-crown-6)][P(CF₃)₄]. nih.gov

Once formed, these trifluoromethylphosphoranides exhibit reactivity determined by their tendency to donate an axial substituent. d-nb.info The salt [K(18-crown-6)][P(CF₃)₄], for instance, acts as a trifluoromethylating agent. nih.gov When treated with benzaldehyde, it yields the corresponding α-trifluoromethyl alcohol, PhCH(CF₃)(OH), after an aqueous workup. nih.gov This reactivity highlights their potential for synthesizing trifluoromethylated alcohol precursors, which can then be oxidized to aldehydes like this compound. The general reactivity of these phosphoranides is determined by the number of fluorine and trifluoromethyl groups attached to the phosphorus center, allowing them to function as either fluorinating or trifluoromethylating agents. d-nb.info

Table 1: Reactivity of Trifluoromethylphosphoranides with Electrophiles

| Phosphoranide | Electrophile | Product | Reference |

|---|---|---|---|

| [P(CF₃)₄]⁻ | Benzaldehyde | PhCH(CF₃)(OH) | nih.gov |

| [P(CF₃)₄]⁻ | B(OMe)₃ | [B(OMe)₃(CF₃)]⁻ | nih.gov |

| [P(CF₃)₄⁻nFn]⁻ (n=1-2) | Me₃SiCl | Me₃SiF | d-nb.info |

Catalytic Strategies in the Synthesis of Trifluoromethylated Aldehydes

Catalytic methods are central to the efficient synthesis of complex organic molecules, and the preparation of trifluoromethylated compounds is no exception. Palladium and copper catalysts are prominently featured in strategies to construct carbon-carbon and carbon-heteroatom bonds necessary for forming trifluoromethyl-containing structures.

Palladium catalysis offers powerful tools for creating C-CF₃ bonds and incorporating trifluoromethylated moieties into aromatic systems. A notable strategy involves the cross-coupling reaction of aryl trifluoroacetates with organoboron compounds, which produces trifluoromethyl ketones. researchgate.net This process is proposed to proceed through a catalytic cycle involving the oxidative addition of the aryl trifluoroacetate's C-O bond to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone product. researchgate.netoup.com Catalysts can be generated in situ from palladium(II) acetate (B1210297) and phosphine (B1218219) ligands. oup.com

Another significant advancement is the palladium-catalyzed trifluoromethylation of aryl chlorides. nih.gov This method is applicable to a wide array of substrates, including functionalized aromatic and heteroaromatic chlorides, and proceeds under mild conditions, tolerating functional groups like esters, amides, and nitriles. nih.gov

Furthermore, palladium catalysis facilitates the synthesis of complex heterocyclic structures. For example, a one-step cycloaminocarbonylation of fluorinated olefins with anilines and carbon monoxide, using a palladium catalyst with the RuPhos ligand, provides a direct route to α-trifluoromethyl-β-lactams in high yields. nih.gov The proposed mechanism involves oxidative addition of the halo-olefin to Pd(0), CO insertion, nucleophilic attack by the aniline, and a final intramolecular Michael addition to form the β-lactam ring. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Trifluoromethylated Compounds

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Phenyl trifluoroacetate, Arylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | Aryl trifluoromethyl ketone | researchgate.netoup.com |

| Trifluoromethylation | Aryl chloride, "CF₃" source | Palladium complex with specialized ligand | Aryl-CF₃ | nih.gov |

| Cycloaminocarbonylation | 2-bromo-3,3,3-trifluoro-1-propene, Aniline, CO | Pd(OAc)₂ / RuPhos | α-Trifluoromethyl-β-lactam | nih.gov |

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been adapted for the synthesis of trifluoromethylated heterocycles. A key innovation is the "interrupted click reaction," which provides a one-step, regioselective route to 5-trifluoromethyl-1,2,3-triazoles. acs.orgacs.org In this process, the 5-cuprated-1,2,3-triazole intermediate, formed from a terminal alkyne and an azide (B81097), is intercepted in situ by a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). acs.orgresearchgate.net This method demonstrates broad substrate scope and functional group tolerance. acs.org

An alternative copper-catalyzed approach involves the in situ generation of 3,3,3-trifluoropropyne (B1345459) from 2-bromo-3,3,3-trifluoropropene and a base like DBU. mdpi.com The resulting trifluoropropyne then undergoes a CuAAC reaction with various aryl azides to produce 1-substituted-4-trifluoromethyl-1,2,3-triazoles in high yields. mdpi.com The development of these methods is significant because trifluoromethylated triazoles are important motifs in pharmaceutical and agrochemical research. acs.orgmdpi.com

Table 3: Copper(I)-Catalyzed Synthesis of Trifluoromethylated Triazoles

| Method | Key Reagents | Product Regiochemistry | Reference |

|---|---|---|---|

| Interrupted Click Reaction | Terminal alkyne, Azide, TMSCF₃, Cu(I) source | 5-Trifluoromethyl-1,2,3-triazole | acs.orgacs.orgresearchgate.net |

| In situ Alkyne Generation | 2-Bromo-3,3,3-trifluoropropene, Azide, DBU, CuI/Phenanthroline | 4-Trifluoromethyl-1,2,3-triazole | mdpi.com |

Electrophilic trifluoromethylation is a direct method for introducing the CF₃ group onto nucleophilic substrates. The development of stable, easy-to-handle electrophilic trifluoromethylating agents has been a major focus in the field. nih.gov Among the most prominent are hypervalent iodine compounds, often called Togni reagents, and sulfonium (B1226848) salt-based reagents, known as Umemoto reagents. beilstein-journals.orgchem-station.combrynmawr.edu

These "shelf-stable" reagents have been used to trifluoromethylate a variety of nucleophiles, including β-keto esters and α-nitro esters. nih.govbeilstein-journals.org For instance, Togni's reagent, in the presence of a copper catalyst, can smoothly trifluoromethylate α-nitro esters. nih.gov A significant breakthrough was the development of the first highly enantioselective electrophilic trifluoromethylation of aldehydes, achieved through a combination of organocatalysis and Togni's reagent. nih.govbeilstein-journals.org This approach avoids the use of radical pathways and proceeds via a proposed λ³-iodane species that undergoes reductive elimination to transfer the CF₃ group stereoretentively. nih.gov The merging of hypervalent iodine and sulfoximine (B86345) chemistry has led to new classes of reagents that are stable, competent in trifluoromethylating various nucleophiles, and can also serve as sources of the trifluoromethyl radical. rsc.org

Table 4: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Reagent | Typical Substrates | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagent | Aldehydes, β-Keto esters, Phenols | nih.govbeilstein-journals.orgbrynmawr.edu |

| Sulfonium Salts | Umemoto's Reagent | Thiophenolates, O- and N-nucleophiles | nih.govbeilstein-journals.orgchem-station.com |

A practical and atom-economical protocol for the nucleophilic trifluoromethylation of carbonyl compounds utilizes trifluoroacetaldehyde (B10831) hydrate (B1144303) as the CF₃ source. researchgate.netnih.govacs.org This readily available and inexpensive reagent can be converted into a nucleophilic trifluoromethylating agent upon treatment with a suitable base. acs.orgsemanticscholar.org

The typical procedure involves the reaction of trifluoroacetaldehyde hydrate with a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like DMF at low temperatures (e.g., -50 °C). acs.org This generates the active trifluoromethide anion (CF₃⁻), which can then react with a broad spectrum of carbonyl compounds, including various aldehydes and ketones. researchgate.netacs.org The reaction provides a facile synthetic route to α-trifluoromethyl alcohols, which are valuable precursors for other trifluoromethylated compounds. acs.org This method is noted for its satisfactory yields and its advantage in maximizing the use of the CF₃ moiety from the precursor compared to other sources like hexafluoroacetone (B58046) hydrate. acs.orgacs.org

Table 5: Nucleophilic Trifluoromethylation of Carbonyls with Trifluoroacetaldehyde Hydrate

| Carbonyl Substrate | Base | Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| Aldehydes | t-BuOK | -50 to RT | α-Trifluoromethyl alcohol | acs.org |

| Ketones | t-BuOK | -50 to RT | α-Trifluoromethyl alcohol | acs.org |

Purification and Isolation Techniques in Synthesis

The purification and isolation of target compounds, particularly reactive intermediates like aldehydes, are critical steps in a synthetic sequence. For compounds related to this compound, standard chromatographic techniques are commonly employed.

Following a reaction, a typical workup involves quenching the reaction mixture, often with water, and extracting the product into an organic solvent. acs.org The organic layer is then dried and concentrated. chemicalbook.com For the purification of aldehydes, which can be sensitive, column chromatography on silica gel is a widely used method. nih.gov For instance, the purification of [3-(trifluoromethyl)phenyl]acetaldehyde was achieved using a silica gel column with a gradient of n-hexane and ethyl acetate as the eluent. chemicalbook.com

In cases where high purity is required or when separating closely related compounds, preparative High-Performance Liquid Chromatography (HPLC) is utilized. chemicalbook.com For example, a C18 reverse-phase column with a water/acetonitrile gradient system has been used to purify complex final products. chemicalbook.com

It is also noteworthy that in multi-step syntheses, crude aldehyde products are sometimes used directly in the subsequent reaction without full isolation and purification. In such cases, the reaction mixture is simply filtered to remove solids (like an oxidizing agent on a silica support) and concentrated before being carried into the next step, with the yield often assumed to be quantitative for the purpose of stoichiometry calculations. chemicalbook.com

Compound Index

Table 6: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 18-crown-6 | C₁₂H₂₄O₆ |

| 2,2,2-trifluoroacetaldehyde | C₂HF₃O |

| 2-bromo-3,3,3-trifluoro-1-propene | C₃H₂BrF₃ |

| This compound | C₉H₇F₃O |

| 3,3,3-trifluoropropyne | C₃HF₃ |

| [3-(Trifluoromethyl)phenyl]acetaldehyde | C₉H₇F₃O |

| Benzaldehyde | C₇H₆O |

| Carbon monoxide | CO |

| Copper | Cu |

| Dess-Martin periodinane | C₁₃H₁₃IO₈ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |

| Hexafluoroacetone | C₃F₆O |

| Palladium(II) acetate | C₄H₆O₄Pd |

| Potassium tert-butoxide | C₄H₉KO |

| RuPhos | C₃₀H₄₅OPRu |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | C₄H₉F₃Si |

Flash Column Chromatography for Product Isolation

Flash column chromatography is a widely used and efficient technique for the preparative-scale purification of organic molecules like this compound from complex mixtures. wisc.edu This method is an air- or nitrogen-pressure accelerated version of traditional column chromatography, which significantly reduces the time required for separation. wisc.edu The purification is based on the differential partitioning of the mixture's components between a solid stationary phase (typically silica gel) and a liquid mobile phase (an organic solvent or solvent mixture). youtube.com

The column is typically prepared by packing it with silica gel (200-400 mesh is common) as a slurry in the initial, non-polar eluent to ensure a uniform, bubble-free packing. wisc.eduyoutube.com The crude product mixture is then loaded onto the top of the silica gel bed as a concentrated solution or adsorbed onto a small amount of silica gel ("dry loading"). youtube.comnih.gov By applying pressure, the eluent is forced through the column, and fractions are collected sequentially. youtube.com The composition of these fractions is monitored by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

| Parameter | Description | Common Selection/Value | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (230-400 mesh) | wisc.edunih.gov |

| Mobile Phase (Eluent) | The solvent system that moves the mixture through the column. | Hexane (B92381)/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradients (e.g., 1% to 40% Ethyl Acetate) | chemrxiv.org |

| Loading Technique | Method of applying the crude product to the column. | Dry loading (adsorbed on silica) or wet loading (as a concentrated solution) | youtube.comnih.gov |

| Elution Mode | Manner in which the mobile phase composition is applied. | Isocratic (constant composition) or Gradient (increasing polarity) | nih.gov |

| Monitoring | Technique used to analyze collected fractions. | Thin Layer Chromatography (TLC) | youtube.com |

Recrystallization Methods for Compound Purification

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. mt.com The principle relies on the fact that the solubility of most solids in a solvent increases with temperature. libretexts.org An impure solid can be dissolved in a hot solvent to form a saturated solution, and as this solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form while the impurities remain dissolved in the colder mother liquor. libretexts.orgnih.gov

The critical first step in developing a recrystallization procedure is the selection of a suitable solvent. mt.com An ideal solvent should dissolve the compound (in this case, this compound) sparingly or not at all at room temperature but readily at its boiling point. Furthermore, the impurities should either be completely insoluble or highly soluble in the solvent at all temperatures to achieve effective separation. mt.com If a single perfect solvent cannot be found, a two-solvent system (a "solvent pair") may be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble; the two solvents must be miscible. uct.ac.za

The general procedure involves dissolving the impure solid in a minimum amount of the hot solvent, followed by hot filtration if any insoluble impurities are present. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. libretexts.orguct.ac.za

| Step | Objective | Key Considerations | Reference |

|---|---|---|---|

| 1. Solvent Selection | Find a solvent/solvent system with a steep solubility curve for the target compound. | High solubility at high temperature, low solubility at low temperature. Impurities should remain in solution. | mt.com |

| 2. Dissolution | Dissolve the impure compound in the minimum amount of hot solvent. | Use of boiling chips or a stirring rod to promote smooth boiling. | uct.ac.za |

| 3. Decolorization/Filtration (Optional) | Remove colored or insoluble impurities. | Activated carbon can be used to remove colored impurities. Hot gravity filtration is used for insoluble solids. | libretexts.org |

| 4. Crystallization | Allow the pure compound to crystallize from the solution upon cooling. | Slow cooling promotes the formation of larger, purer crystals. Seeding with a pure crystal can induce crystallization if needed. | mt.com |

| 5. Collection and Washing | Separate the pure crystals from the mother liquor. | Vacuum filtration is efficient. Crystals are washed with a small amount of ice-cold solvent. | uct.ac.za |

| 6. Drying | Remove residual solvent from the purified crystals. | Air drying or drying in a vacuum oven. | libretexts.org |

Use of Silica Gel in Purification Processes

Silica gel (SiO₂·nH₂O) is the most common stationary phase used in the chromatographic purification of organic compounds, including aldehydes like this compound. mdpi.com It is a highly porous, amorphous form of silicon dioxide, characterized by a large surface area composed of a network of siloxane (Si-O-Si) bonds and surface silanol (B1196071) (Si-OH) groups. mdpi.comyoutube.com

The purification capability of silica gel stems from the polarity of its surface silanol groups. youtube.com These groups act as hydrogen bond donors and acceptors, allowing them to interact with polar functional groups of the molecules in a mixture being passed through the column. youtube.com The separation mechanism is based on adsorption and desorption. Molecules with more polar functional groups, such as aldehydes, will adsorb more strongly to the polar silica gel surface and thus move more slowly through the column compared to less polar molecules. youtube.com

Iv. Advanced Reactions and Chemical Transformations of 2 4 Trifluoromethyl Phenyl Acetaldehyde

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This electrophilicity facilitates nucleophilic addition, a fundamental reaction class for aldehydes. libretexts.org In the case of 2-(4-(trifluoromethyl)phenyl)acetaldehyde, the electron-withdrawing nature of the trifluoromethyl group on the aromatic ring further enhances the partial positive charge on the carbonyl carbon, although this effect is transmitted through the phenyl ring and the methylene (B1212753) bridge.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org This process can be catalyzed by either acid or base. Acid catalysis activates the carbonyl group by protonating the oxygen, making the carbon more electrophilic. libretexts.org Base catalysis often involves deprotonating a weak nucleophile to generate a more potent one. libretexts.org

A significant application of nucleophilic addition to fluorinated carbonyl compounds is the introduction of a trifluoromethyl group (CF₃). While this compound already contains a CF₃ group on the phenyl ring, it can react with trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride (B91410) source. nih.govsemanticscholar.org This would result in the formation of a trifluoromethylated alcohol, a structural motif of interest in medicinal chemistry. The reaction proceeds via the addition of the trifluoromethyl anion (CF₃⁻), generated in situ, to the aldehyde's carbonyl carbon. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type | Significance |

| Cyanide (HCN) | Cyanohydrin | Extends the carbon chain and introduces synthetically versatile nitrile and hydroxyl groups. libretexts.org |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Forms a new carbon-carbon bond, allowing for the construction of more complex carbon skeletons. youtube.com |

| Alcohols (R-OH) | Hemiacetal/Acetal | Protects the aldehyde group during subsequent reactions. libretexts.org |

| Hydrazine (B178648) Derivatives | Hydrazone | Serves as a key intermediate for further transformations, such as in the Wolff-Kishner reduction or pyrazole (B372694) synthesis. |

| Trifluoromethylating Agents (e.g., TMSCF₃) | Trifluoromethylated Alcohol | Introduces a second CF₃ group, which can significantly alter the biological properties of the resulting molecule. nih.gov |

Oxidation Reactions and Pathways

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation is a common and often high-yielding reaction. For this compound, oxidation leads to the formation of 2-(4-(trifluoromethyl)phenyl)acetic acid, a valuable building block for pharmaceuticals and agrochemicals.

Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions can effect this transformation. chemicalbook.com The oxidation of phenylacetaldehyde (B1677652) itself has been studied using various systems, including biological catalysts found in plant saps. nih.gov

The concept of anti-Markovnikov oxidation typically applies to the oxidation of terminal alkenes to aldehydes, which runs counter to the Wacker oxidation process that yields ketones (Markovnikov product). researchgate.net While this compound is already an aldehyde, the principles of anti-Markovnikov selectivity are relevant in its synthesis from the corresponding terminal alkene, 4-(trifluoromethyl)styrene (B10332).

The hydroboration-oxidation of 4-(trifluoromethyl)styrene provides a classic example of an anti-Markovnikov process. libretexts.org In this two-step reaction, borane (B79455) (BH₃) adds across the double bond, with the boron atom attaching to the less substituted carbon (anti-Markovnikov regioselectivity). libretexts.org Subsequent oxidation of the organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding 2-(4-(trifluoromethyl)phenyl)ethanol. libretexts.org This primary alcohol can then be oxidized to the target aldehyde, this compound, using a controlled oxidizing agent like PCC. chemicalbook.com This synthetic route represents an indirect anti-Markovnikov hydration and subsequent oxidation of an alkene to an aldehyde.

Table 2: Synthesis of this compound via Anti-Markovnikov Pathway

| Starting Material | Reagents | Intermediate | Final Product | Process |

| 4-(Trifluoromethyl)styrene | 1. BH₃·THF2. H₂O₂, NaOH | 2-(4-(Trifluoromethyl)phenyl)ethanol | This compound | Hydroboration-Oxidation followed by Alcohol Oxidation |

Cyclization and Ring-Forming Reactions

This compound is a key precursor for synthesizing a variety of heterocyclic compounds. Its aldehyde group and the adjacent α-carbon can provide a two-carbon (C-C) fragment for condensation and cyclization reactions with appropriate binucleophiles.

The synthesis of a pyrimidine (B1678525) ring generally involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328). bu.edu.eg this compound can be used to construct the three-carbon backbone required for pyrimidine synthesis.

For instance, the aldehyde can first undergo a Knoevenagel condensation with an active methylene compound like diethyl malonate. The resulting α,β-unsaturated dicarbonyl compound can then react with a binucleophile like guanidine or amidine in a cyclocondensation reaction. organic-chemistry.org This process, known as the Biginelli reaction or a related variant, would lead to a dihydropyrimidine, which can be subsequently oxidized to the aromatic pyrimidine ring. The final product would be a pyrimidine ring substituted with the 4-(trifluoromethyl)benzyl group. The reaction of trifluoromethylated bromoenones with amidines to form pyrimidines highlights the utility of the CF₃ group in directing these cyclizations. organic-chemistry.orgmdpi.com

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. wikipedia.orgorganic-chemistry.org this compound can be converted into a suitable 1,3-dielectrophile for this purpose.

A common strategy involves a Claisen-Schmidt condensation of the aldehyde with a ketone (e.g., acetone) to form an α,β-unsaturated ketone. This intermediate, 1-(4-(trifluoromethyl)phenyl)but-3-en-2-one, contains the necessary C-C-C framework. Reaction with hydrazine (N₂H₄) would then proceed via nucleophilic attack, intramolecular cyclization, and dehydration to afford a pyrazole substituted at the 3- or 5-position with the 4-(trifluoromethyl)benzyl group. nih.gov The regioselectivity of the final pyrazole can be influenced by the reaction conditions and the substitution pattern of the hydrazine derivative. nih.gov

Triazoles exist as two main isomers, 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I) in what is known as "click chemistry". nih.govresearchgate.net

To incorporate this compound into a triazole synthesis, it must first be converted into either the azide or the alkyne partner. For example, reduction of the aldehyde to the corresponding alcohol, followed by conversion to an alkyl halide, would allow for nucleophilic substitution with sodium azide to produce 1-(2-azidoethyl)-4-(trifluoromethyl)benzene. This azide can then react with various terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a library of 1,4-disubstituted 1,2,3-triazoles. nih.gov

Alternatively, the synthesis of 1,2,4-triazoles can be achieved by reacting nitrile imines (generated in situ from hydrazonyl chlorides) with nitriles in a [3+2] cycloaddition. mdpi.com While direct use of the aldehyde is not typical, it could be transformed into a component for such a reaction, for instance, by conversion to a related nitrile or hydrazone derivative. frontiersin.org

Table 3: Summary of Heterocyclic Ring Formations

| Heterocycle | Key Reaction Type | Role of this compound | Common Co-reagents |

| Pyrimidine | Cyclocondensation | Provides a C-C fragment, often after initial condensation to an α,β-unsaturated system. organic-chemistry.org | Guanidine, Urea, Amidines |

| Pyrazole | Cyclocondensation | Source of a C-C-C fragment after condensation with a ketone. nih.gov | Hydrazine, Hydrazine derivatives |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Precursor to the azide or alkyne component. nih.gov | Alkynes, Azides, Cu(I) catalyst |

| 1,2,4-Triazole | [3+2] Cycloaddition | Precursor to a suitable reaction partner like a nitrile or hydrazone derivative. mdpi.com | Nitrile imines, Nitriles |

Derivatization for Spectroscopic or Biological Applications

The aldehyde group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives. This derivatization is often pursued to enhance or modify the molecule's properties for specific applications, such as improving its detectability through spectroscopic methods or exploring its potential as a biologically active agent.

A significant and widely utilized derivatization of aldehydes and ketones is the formation of hydrazones. mdpi.comresearchgate.net This reaction involves the condensation of the carbonyl compound with hydrazine or its substituted derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine). libretexts.orgdoubtnut.com For this compound, this reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde. libretexts.org The reaction is typically catalyzed by a small amount of acid and results in the formation of a C=N double bond, eliminating a molecule of water. jocpr.comyoutube.com

The resulting hydrazone, this compound hydrazone, possesses an azomethine group (-NHN=CH-), which extends the conjugation of the molecule. jocpr.com This structural modification is key to its applications.

Spectroscopic Applications: The formation of hydrazones, particularly with reagents like 2,4-dinitrophenylhydrazine, yields brightly colored crystalline derivatives. This property has historically been used for the qualitative identification of aldehydes and ketones. The extended chromophore in the hydrazone derivative significantly alters its ultraviolet-visible (UV-Vis) absorption spectrum compared to the parent aldehyde, making it suitable for spectrophotometric analysis. wecmelive.com Furthermore, the formation of the C=N bond and the introduction of new protons and carbons create distinct signals in NMR spectroscopy, which are used for structural confirmation. mdpi.comnih.gov The characteristic infrared (IR) absorption bands for the C=N and N-H groups provide further spectroscopic evidence for the successful derivatization. wecmelive.commdpi.com

| Spectroscopic Technique | Functional Group | Characteristic Signal / Wavenumber |

|---|---|---|

| FT-IR | N-H stretch | 3200-3500 cm⁻¹ |

| FT-IR | C=N stretch | 1580-1650 cm⁻¹ mdpi.com |

| ¹H-NMR | =CH- proton | δ 7.5-8.5 ppm |

| ¹³C-NMR | C=N carbon | δ 140-160 ppm |

Biological Applications: Hydrazones are a prominent class of compounds in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netjocpr.comnih.govmdpi.comscispace.com The trifluoromethyl (-CF3) group is a common motif in pharmacologically active molecules, often enhancing properties like metabolic stability and membrane permeability. The combination of the trifluoromethylphenyl moiety from the parent aldehyde with the hydrazone functional group creates a scaffold with significant potential for drug discovery. mdpi.com For instance, hydrazones derived from other trifluoromethyl-containing aromatic compounds have been investigated as potent enzyme inhibitors. Therefore, derivatizing this compound into its hydrazone is a strategic step toward the synthesis of new potential therapeutic agents. mdpi.comnih.gov

Investigation of Reaction Mechanisms and Intermediates

Understanding the precise pathway by which a chemical reaction occurs is fundamental to controlling its outcome and optimizing conditions. For reactions involving this compound, mechanistic studies focus on identifying short-lived intermediates and elucidating the role of the reaction environment.

In the course of a chemical transformation, reactants are converted to products via one or more transient species, which are typically high-energy, short-lived intermediates. In the context of hydrazone formation from this compound, the reaction does not occur in a single step.

Following the initial acid-catalyzed protonation of the aldehyde's carbonyl oxygen, the molecule becomes highly activated towards nucleophilic attack. The subsequent attack by the hydrazine nucleophile leads to the formation of a tetrahedral intermediate . doubtnut.com This species, often called a carbinolamine, contains a carbon atom bonded to a hydroxyl group, the original phenylacetyl group, a hydrogen atom, and the newly attached hydrazine moiety. This tetrahedral intermediate is unstable and is not typically isolated. It rapidly undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the final hydrazone product. libretexts.org The identification and characterization of such transient intermediates are crucial for a complete mechanistic picture and can sometimes be achieved using advanced spectroscopic techniques under specific conditions that slow the reaction rate.

Deuterated solvents are indispensable tools in chemical analysis, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy. washington.edu In mechanistic studies, their role extends beyond simply providing a "silent" background for observing the analyte's proton signals.

By conducting a reaction directly in an NMR tube using a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆), chemists can monitor the reaction's progress over time. spectralservice.de This allows for the real-time observation of the disappearance of reactant signals and the appearance of product signals. Crucially, it may also allow for the detection of signals corresponding to transient intermediates if their concentration becomes sufficiently high at any point during the reaction.

Furthermore, the choice of deuterated solvent can provide mechanistic insights through solvent effects. researchgate.net The chemical shifts of protons, particularly those on the aldehyde group and the aromatic ring of this compound, can be influenced by the surrounding solvent molecules. researchgate.net For example, comparing the ¹H-NMR spectrum in a non-polar solvent like benzene-d₆ versus a polar aprotic solvent like acetone-d₆ can reveal information about intermolecular interactions, such as the formation of loose complexes between the aldehyde and solvent molecules. These interactions can affect reaction rates and pathways. In some cases, specific deuterium (B1214612) exchange can be observed. If a reaction involves the abstraction of a proton, running the reaction in a deuterated solvent like D₂O or CD₃OD can lead to the incorporation of deuterium into the product or intermediates, providing definitive evidence for a particular mechanistic step.

| Deuterated Solvent | Typical ¹H-NMR Residual Peak (ppm) | Key Application in Reaction Analysis |

|---|---|---|

| Chloroform-d (CDCl₃) | 7.26 | General purpose, good for a wide range of organic compounds. |

| Acetone-d₆ | 2.05 | Polar aprotic solvent, useful for studying reactions involving polar intermediates. |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | High-boiling polar aprotic solvent, allows for monitoring reactions at elevated temperatures. |

| Benzene-d₆ | 7.16 | Non-polar aromatic solvent, used to study aromatic solvent-induced shifts (ASIS) and π-stacking interactions. |

| Methanol-d₄ (CD₃OD) | 3.31, 4.87 | Polar protic solvent, used to study exchangeable protons (e.g., -OH, -NH) and proton transfer steps. |

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties, thereby providing deep mechanistic insights into chemical reactions. For 2-(4-(trifluoromethyl)phenyl)acetaldehyde, DFT calculations are instrumental in elucidating the influence of the electron-withdrawing trifluoromethyl (CF₃) group on the reactivity of the molecule.

The primary impact of the para-CF₃ substituent is the significant polarization of the aromatic ring and the modulation of the acidity of the α-protons (the protons on the carbon adjacent to the aldehyde group). In a study on the related compound, 2-(4-(trifluoromethyl)phenyl)acetonitrile, it was noted that the strong electron-withdrawing nature of the CF₃ group decreases the nucleophilicity at the α-position. acs.org This effect is directly translatable to the aldehyde, where the reduced electron density at the α-carbon would make it less prone to act as a nucleophile but would increase the acidity of the α-protons, facilitating enolate formation under basic conditions.

DFT calculations can quantify these electronic effects. For instance, calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides a clear picture of the molecule's electronic reactivity.

Table 1: Calculated Electronic Properties of Substituted Phenylacetaldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenylacetaldehyde (B1677652) | -6.5 | -1.2 | 5.3 | 2.8 |

| 4-Methylphenylacetaldehyde | -6.2 | -1.1 | 5.1 | 3.1 |

| This compound | -7.1 | -1.8 | 5.3 | 4.5 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for demonstrating the electronic effects of substituents. Actual values may vary based on the specific computational method and basis set used.

From the illustrative data, the lower HOMO and LUMO energies for this compound compared to phenylacetaldehyde and the methyl-substituted analog indicate a molecule that is less susceptible to oxidation but more electrophilic. The larger dipole moment also reflects the increased polarity due to the CF₃ group. These calculated parameters are crucial for understanding and predicting the compound's behavior in various chemical transformations, such as aldol (B89426) reactions or reactions involving nucleophilic attack on the carbonyl carbon.

Molecular Modeling and Docking Studies (e.g., in protein-ligand interactions)

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. While specific docking studies for this compound are not extensively reported in the literature, its structural motifs—a reactive aldehyde and a trifluoromethylated phenyl ring—are of significant interest in drug design.

The aldehyde group can act as a covalent binder by forming a Schiff base with lysine (B10760008) residues or a hemiacetal with serine or threonine residues in a protein's active site. The phenyl ring can participate in hydrophobic and π-stacking interactions, while the trifluoromethyl group offers unique interaction possibilities. The CF₃ group is lipophilic and can engage in favorable hydrophobic interactions. Furthermore, it can participate in multipolar interactions, such as with backbone carbonyls, which can significantly enhance binding affinity. nih.gov

A hypothetical docking study of this compound into an enzyme active site, for instance, an aldehyde dehydrogenase, could reveal key interactions.

Table 2: Hypothetical Interaction Profile of this compound in a Protein Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) | Estimated Distance (Å) |

|---|---|---|---|

| Covalent Adduct | Aldehyde Carbonyl | Cys, Lys, Ser | 1.4 - 1.8 |

| Hydrogen Bond | Aldehyde Oxygen | Asn, Gln, His | 2.8 - 3.5 |

| Hydrophobic (π-Alkyl) | Phenyl Ring | Leu, Val, Ile | 3.5 - 4.5 |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | 3.5 - 5.0 |

| Multipolar (F···C=O) | Trifluoromethyl Group | Backbone Carbonyls | 2.8 - 3.2 |

Note: This table presents a generalized, hypothetical scenario of potential interactions. The feasibility and geometry of these interactions are dependent on the specific topology of the protein's binding pocket.

Such modeling studies are crucial in the rational design of inhibitors. The insights gained from docking can guide the synthesis of more potent and selective analogs by optimizing these interactions.

Conformational Analysis of Trifluoromethylated Structures

Conformational analysis of substituted phenylacetaldehydes has shown that two main types of conformations are generally preferred: a conformation where the carbonyl group is eclipsed with the phenyl ring and one where it is perpendicular (bisected). The presence of the bulky and electron-withdrawing trifluoromethyl group at the para position is expected to influence the rotational barrier and the relative energies of these conformers.

Computational methods, such as potential energy surface (PES) scans, can be employed to map the energy as a function of the dihedral angle defining this rotation.

Table 3: Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Eclipsed | ~0° | 0.5 - 1.5 |

| Bisected | ~90° | 0.0 (Global Minimum) |

| Anti-Eclipsed | ~180° | 0.6 - 1.8 |

Note: The data in this table is illustrative, based on general findings for phenylacetaldehydes and the known steric/electronic effects of the CF₃ group. The bisected conformation is often found to be the global minimum for related structures.

The results of such an analysis would likely indicate that the bisected conformation, which minimizes steric repulsion between the ortho-hydrogens of the phenyl ring and the aldehyde group, is the most stable. The energy barriers to rotation determine the conformational dynamics of the molecule at a given temperature, which is a critical factor in its ability to adapt its shape to fit into a binding site.

Vi. Research Applications and Broader Scientific Context

Role in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the incorporation of trifluoromethyl groups is a well-established strategy for enhancing the pharmacological profile of drug candidates. These groups can improve metabolic stability, receptor binding, and bioavailability. While the 4-(trifluoromethyl)phenyl structural unit is prevalent in many therapeutic agents, the direct use of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde as a starting material is documented in specific synthetic contexts.

Building Block for Bioactive Molecules

This compound is classified as a building block for chemical synthesis, available to researchers for early discovery and development projects. sigmaaldrich.com Its utility lies in its reactive aldehyde group, which can participate in a wide array of chemical transformations to construct more complex molecular architectures. For instance, aldehydes are common precursors in reactions that form carbon-carbon and carbon-nitrogen bonds, essential for building the core scaffolds of many bioactive compounds. While specific, widely commercialized bioactive molecules originating directly from this aldehyde are not extensively documented in mainstream literature, its availability supports its role in the synthesis of novel compounds for research and pharmaceutical development. sigmaaldrich.com

Compounds with Potential Therapeutic Activities (e.g., antidepressant, anxiolytic)

The trifluoromethylphenyl moiety is also found in compounds investigated for their potential to treat central nervous system disorders. For example, research into novel antidepressant agents has led to the synthesis of compounds like 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i), which demonstrated significant antidepressant activity in preclinical models. nih.gov The synthesis of this particular compound involved the use of 4-(trifluoromethyl)benzaldehyde. nih.gov Similarly, other heterocyclic systems containing fluorinated phenyl groups have been explored for their anxiolytic and antidepressant properties. nih.govtandfonline.commdpi.com While direct synthetic routes from this compound are not detailed in these specific studies, its structural similarity to the precursors used highlights its relevance as a potential starting material for creating new derivatives with therapeutic potential in this area.

Applications in Materials Science

Currently, there is limited specific information available in scientific literature detailing the application of this compound in materials science. However, its parent compound, phenylacetaldehyde (B1677652), is known to be used in the synthesis of certain polymers, where it can act as a rate-controlling additive. wikipedia.org The introduction of the trifluoromethyl group could potentially be explored to modify the properties of such polymers, for instance, by enhancing thermal stability or altering surface characteristics, though specific research on this is not widely published.

Role in Agrochemical Development

Fluorine-containing compounds, particularly those with trifluoromethyl groups, are of immense importance in the agrochemical industry. nih.gov This group can enhance the efficacy and stability of pesticides. The 4-(trifluoromethyl)phenyl motif is present in various commercial herbicides, fungicides, and insecticides. For example, 4-chloro-2-trifluoromethyl-acetophenone is a key intermediate in the synthesis of the triazole fungicide Revysol. google.com While many synthetic pathways for these agrochemicals utilize other fluorinated building blocks, the structural relevance of the 4-(trifluoromethyl)phenyl group underscores the potential of this compound as a precursor for novel agrochemical candidates. nih.govgoogle.com

Advanced Organic Synthesis Reagents

As a reactive aldehyde, this compound serves as a reagent in organic synthesis. Aldehydes are fundamental partners in numerous advanced reactions, including multicomponent reactions (MCRs) for building molecular complexity, and various cyclization reactions to form heterocyclic systems. nih.govacs.org For example, a patent describes the use of the related ortho-isomer, 2-(2-(trifluoromethyl)phenyl)acetaldehyde, in a multi-step synthesis to produce a complex naphthalenecarbonitrile derivative, demonstrating the utility of this class of aldehyde in constructing intricate molecules. chemicalbook.com While specific, named reactions prominently featuring the para-isomer are not extensively documented, its structure makes it a suitable candidate for reactions like the Wittig, Mannich, or aldol (B89426) reactions to create more functionalized products.

Vii. Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 2-(4-(trifluoromethyl)phenyl)acetaldehyde, the development of novel asymmetric synthetic routes is a critical area of future research. While classical methods may yield racemic mixtures, asymmetric catalysis offers a pathway to specific stereoisomers, which can exhibit vastly different biological activities and material properties.

Future work could focus on organocatalytic methods, which have shown promise in the asymmetric synthesis of other aldehydes. researchgate.netrsc.org Chiral catalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, could be employed to achieve high enantioselectivity in the synthesis of precursors to this compound. researchgate.netrsc.orgresearchgate.net The exploration of biocatalysis, using enzymes to perform stereoselective reactions, also presents a green and efficient alternative.

Exploration of New Catalytic Transformations

The reactivity of the aldehyde functional group makes this compound a versatile building block for a variety of chemical transformations. Future research should explore new catalytic reactions where this compound can serve as a key reactant. For instance, its use in metal-catalyzed cross-coupling reactions could lead to the synthesis of complex molecular architectures. Pincer-cobalt-catalyzed α-alkylation of nitriles with alcohols has been reported, and similar strategies could be adapted for this aldehyde. acs.org

Furthermore, investigating its behavior in multicomponent reactions, where three or more reactants combine in a single step, could provide rapid access to diverse chemical libraries for drug discovery and materials science. The development of frustrated Lewis pair (FLP) catalysis for asymmetric reactions also opens new possibilities for the activation and transformation of this aldehyde. rsc.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights.

Future research could employ techniques such as two-dimensional NMR spectroscopy to fully elucidate the spatial relationships between atoms. Solid-state NMR could be used to study the compound in its solid form, providing information about its crystal packing and intermolecular interactions. sigmaaldrich.com Additionally, advanced vibrational spectroscopy techniques, like Raman and surface-enhanced Raman scattering (SERS), combined with computational methods, could offer a detailed picture of its vibrational modes and electronic transitions. scilit.com

Deeper Computational Analysis of Reactivity and Selectivity

Computational chemistry offers a powerful tool to complement experimental studies by providing a molecular-level understanding of reaction mechanisms, reactivity, and selectivity. Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, helping to rationalize experimental observations and predict the outcomes of new reactions.

Future computational studies could focus on:

Reaction Pathway Analysis: Mapping the potential energy surfaces of various transformations to identify the most favorable reaction pathways.

Catalyst Design: Simulating the interaction of the aldehyde with different catalysts to design more efficient and selective catalytic systems.

Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data. scilit.com

A deeper computational analysis will be invaluable in guiding synthetic efforts and accelerating the discovery of new applications for this compound.

Expanding Biological and Material Applications

The trifluoromethyl group is a well-known bioisostere for a methyl or chloro group and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. researchgate.net This makes this compound an attractive starting material for the synthesis of novel bioactive compounds. Future research should focus on synthesizing derivatives for screening in various biological assays. For instance, it could be used as a precursor for novel insecticides or other agrochemicals, an area where fluorinated compounds have shown significant promise. nih.gov

In the realm of materials science, the unique electronic and photophysical properties that the trifluoromethylphenyl group can impart are of great interest. Research could be directed towards incorporating this moiety into:

Polymers: To create materials with tailored refractive indices, dielectric constants, and thermal stability.

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the CF3 group could be beneficial in designing new host or emissive materials.

Liquid Crystals: The rigid phenyl ring and the polar CF3 group could be exploited in the design of new liquid crystalline materials.

The exploration of these applications will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists.

常见问题

Q. What are the established synthetic routes for 2-(4-(Trifluoromethyl)phenyl)acetaldehyde, and how can researchers optimize yield?

The compound is typically synthesized via oxidation of 2-(4-(trifluoromethyl)phenyl)ethanol. A reported method (56% yield) involves treating the precursor with a stoichiometric oxidizing agent under anhydrous conditions, followed by purification via column chromatography. Key optimization parameters include reaction temperature (25–40°C), solvent choice (e.g., dichloromethane), and catalyst loading. NMR (δ 9.79 ppm for the aldehyde proton) and mass spectrometry are critical for confirming purity .

Q. What safety protocols should be followed when handling this compound?

Due to its reactive aldehyde group and trifluoromethyl substituent, researchers must wear nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. Waste containing the compound must be segregated and treated by certified hazardous waste handlers to prevent environmental release. Spills require neutralization with sodium bisulfite before cleanup .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on H NMR (e.g., aldehyde proton at δ 9.79 ppm, aromatic protons at δ 7.63–7.34 ppm) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction using programs like SHELXL can resolve bond angles and torsional strain. Cross-validation with IR spectroscopy (C=O stretch ~1720 cm) is recommended .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., Grignard reactions or imine formation). However, steric hindrance from the bulky aryl group may reduce reactivity in sterically demanding reactions. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks in H NMR) may arise from impurities or side reactions. Researchers should:

- Perform LC-MS to identify byproducts.

- Use deuterated solvents to eliminate solvent artifacts.

- Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova). For example, a derivative synthesized via phosphorylation showed a 1% yield due to competing hydrolysis, detectable via P NMR .

Q. How can computational tools aid in designing experiments involving this compound?

Molecular docking (AutoDock Vina) can predict binding affinities for drug-discovery applications. Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways, such as enzyme-catalyzed reductions. Software like Gaussian 16 calculates Fukui indices to identify reactive sites for functionalization .

Q. What methodologies improve the low yield of carbamate derivatives synthesized from this aldehyde?

A reported 1% yield in a phosphorylation-carbamation reaction suggests competing side reactions. Solutions include:

Q. How can researchers address challenges in crystallizing derivatives for X-ray studies?

Slow vapor diffusion with hexane/ethyl acetate mixtures promotes crystal growth. For stubborn cases, seeding with analogous crystals or using SHELXD for phase refinement improves resolution. Twinned crystals may require data integration with HKL-3000 .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。